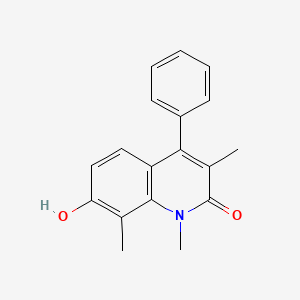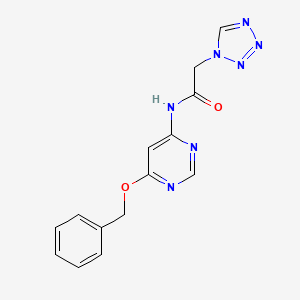
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-tert-butylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-tert-butylphenoxy)acetamide, commonly known as AMTB, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. AMTB has been found to inhibit the activity of a specific ion channel, TRPM8, which is involved in various physiological and pathological processes.
Mechanism of Action
AMTB inhibits the activity of TRPM8, a non-selective cation channel that is activated by cold temperatures and menthol. TRPM8 is widely expressed in various tissues, including the prostate, bladder, and sensory neurons. The inhibition of TRPM8 by AMTB leads to a decrease in intracellular calcium levels, which in turn affects various physiological and pathological processes.
Biochemical and Physiological Effects:
The inhibition of TRPM8 by AMTB has been shown to affect various physiological and pathological processes, including cancer cell proliferation, pain sensation, and bladder contractions. In cancer cells, the inhibition of TRPM8 by AMTB leads to a decrease in intracellular calcium levels, which in turn inhibits cell proliferation and induces apoptosis (Middelbeek et al., 2012). In pain sensation, the inhibition of TRPM8 by AMTB leads to a decrease in cold allodynia and neuropathic pain (Chen et al., 2014). In bladder contractions, the inhibition of TRPM8 by AMTB leads to a decrease in bladder overactivity and urinary incontinence (Yu et al., 2014).
Advantages and Limitations for Lab Experiments
AMTB has several advantages and limitations for lab experiments. The advantages include its high potency and selectivity for TRPM8, which allows for specific inhibition of this ion channel. The limitations include its low solubility in water, which requires the use of organic solvents for in vitro experiments. In addition, the potential off-target effects of AMTB need to be carefully evaluated in order to ensure the specificity of its effects on TRPM8.
Future Directions
There are several future directions for the research on AMTB. One direction is to further investigate its potential therapeutic applications in various fields, including oncology, pain management, and urology. Another direction is to explore the potential of AMTB as a tool for studying the physiological and pathological roles of TRPM8 in various tissues. Furthermore, the development of more potent and selective TRPM8 inhibitors based on the structure of AMTB may lead to the discovery of novel therapeutic agents for various diseases.
In conclusion, AMTB is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. Its inhibition of TRPM8 has been shown to affect various physiological and pathological processes, including cancer cell proliferation, pain sensation, and bladder contractions. While there are several advantages and limitations for lab experiments, the future directions for research on AMTB are promising and may lead to the discovery of novel therapeutic agents.
Synthesis Methods
The synthesis of AMTB involves a series of chemical reactions starting from commercially available starting materials. The detailed synthesis method has been described in a patent filed by the University of California, San Francisco (US 2012/0077275 A1). Briefly, the synthesis involves the reaction of 5-acetyl-4-methyl-1,3-thiazol-2-amine with 4-tert-butylphenoxyacetyl chloride in the presence of a base to yield the intermediate product, which is then treated with acetic anhydride to obtain the final product, AMTB.
Scientific Research Applications
AMTB has been extensively studied for its potential therapeutic applications in various fields, including oncology, pain management, and urology. In oncology, TRPM8 has been found to be overexpressed in various cancer types, and its inhibition by AMTB has been shown to inhibit cancer cell proliferation and induce apoptosis (Middelbeek et al., 2012). In pain management, TRPM8 has been implicated in cold allodynia and neuropathic pain, and AMTB has been shown to alleviate these symptoms in animal models (Chen et al., 2014). In urology, TRPM8 has been found to be involved in bladder overactivity, and AMTB has been shown to inhibit bladder contractions in animal models (Yu et al., 2014).
properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-tert-butylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-11-16(12(2)21)24-17(19-11)20-15(22)10-23-14-8-6-13(7-9-14)18(3,4)5/h6-9H,10H2,1-5H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMNVEQRAFSWHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)COC2=CC=C(C=C2)C(C)(C)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-tert-butylphenoxy)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

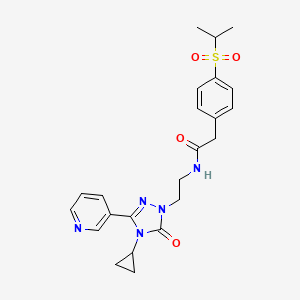
![3-({[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-phenylpyridazine](/img/structure/B2960670.png)
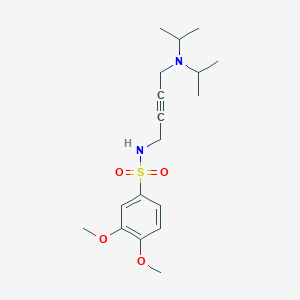
![4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(2-ethylhexyl)cyclohexanecarboxamide](/img/structure/B2960674.png)
![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B2960676.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2960678.png)
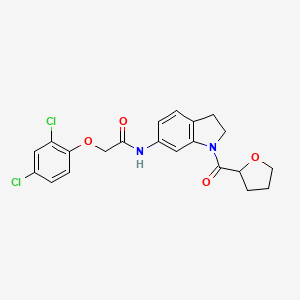
![7-(2-chlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2960680.png)
![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide](/img/structure/B2960681.png)
